molecular formula C26H26N2O6S B12402620 Cyp2C19-IN-1

Cyp2C19-IN-1

Cat. No.: B12402620
M. Wt: 494.6 g/mol
InChI Key: CJIIKXVGUILPKR-UHFFFAOYSA-N
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Description

Cyp2C19-IN-1 is a chemical compound known for its role as an inhibitor of the cytochrome P450 2C19 enzyme. This enzyme is part of the cytochrome P450 family, which is involved in the metabolism of various drugs and endogenous compounds. Inhibitors like this compound are crucial in pharmacogenetics and personalized medicine, as they can modulate the activity of the enzyme and influence drug metabolism and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyp2C19-IN-1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyp2C19-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Cyp2C19-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the cytochrome P450 2C19 enzyme and its role in drug metabolism.

    Biology: Helps in understanding the genetic variations in the CYP2C19 gene and their impact on enzyme activity.

    Medicine: Plays a role in personalized medicine by influencing the metabolism of drugs such as clopidogrel, omeprazole, and diazepam.

    Industry: Used in the development of new drugs and in the optimization of existing drug therapies.

Mechanism of Action

Cyp2C19-IN-1 exerts its effects by binding to the active site of the cytochrome P450 2C19 enzyme, thereby inhibiting its activity. This inhibition can alter the metabolism of drugs that are substrates of the enzyme, leading to changes in their pharmacokinetics and pharmacodynamics. The molecular targets and pathways involved include the enzyme’s heme group and the electron transfer chain required for its catalytic activity .

Comparison with Similar Compounds

Uniqueness: Cyp2C19-IN-1 is unique in its specificity for the CYP2C19 enzyme, making it a valuable tool in studying the enzyme’s role in drug metabolism and in developing personalized medicine approaches. Its ability to modulate the activity of CYP2C19 without affecting other cytochrome P450 enzymes highlights its importance in pharmacogenetic research .

Biological Activity

Cyp2C19-IN-1 is a compound that has garnered attention due to its potential role in modulating the activity of the cytochrome P450 enzyme CYP2C19. This enzyme is crucial in the metabolism of various drugs, including antiplatelet agents like clopidogrel, and its genetic polymorphisms significantly impact drug efficacy and safety profiles. This article explores the biological activity of this compound, focusing on its pharmacological implications, case studies, and relevant research findings.

Overview of CYP2C19

Cytochrome P450 2C19 (CYP2C19) is an important enzyme involved in the metabolism of numerous clinically relevant drugs. Variants in the CYP2C19 gene can lead to different metabolizer phenotypes:

  • Poor Metabolizers (PM) : Individuals with non-functional alleles (e.g., CYP2C192, CYP2C193) exhibit significantly reduced enzyme activity.
  • Intermediate Metabolizers (IM) : Individuals with one functional and one non-functional allele show moderate enzyme activity.
  • Extensive Metabolizers (EM) : Individuals with two functional alleles demonstrate normal enzyme activity.
  • Ultra-Rapid Metabolizers (UM) : Individuals with multiple copies of functional alleles exhibit increased enzyme activity.

This compound functions as an inhibitor of CYP2C19, potentially altering the metabolism of substrates processed by this enzyme. The inhibition can lead to increased plasma concentrations of drugs metabolized by CYP2C19, which may enhance therapeutic effects or increase the risk of adverse events.

Pharmacokinetics and Pharmacodynamics

Research has shown that variations in CYP2C19 activity significantly affect drug pharmacokinetics. For instance, clopidogrel requires conversion to its active form via CYP2C19. Poor metabolizers have been found to have lower active metabolite levels, leading to reduced antiplatelet effects and higher rates of cardiovascular events .

Case Studies

Case Study 1: Clopidogrel Resistance
A study involving patients with coronary stent thrombosis while on clopidogrel treatment highlighted the role of CYP2C19 genotyping. Patients identified as poor metabolizers exhibited a higher incidence of stent thrombosis compared to extensive metabolizers . This underscores the clinical significance of this compound in modulating drug responses.

Case Study 2: Digestive System Cancer Risk
A meta-analysis indicated that individuals with the PM genotype for CYP2C19 had a significantly elevated risk for digestive system cancers, particularly among East Asian populations . This association suggests that this compound could play a role in cancer risk modulation through its inhibitory effects on CYP2C19.

Research Findings

Recent studies have further elucidated the implications of CYP2C19 polymorphisms and inhibitors like this compound:

StudyFindings
Identified significant differences in allele frequencies affecting drug response across populations.
Discussed the clinical application of CYP2C19 pharmacogenetics, emphasizing the need for genotype-guided therapy.
Found associations between CYP2C19 loss-of-function variants and increased hypertension risk in diverse populations.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonic acid

InChI

InChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33)

InChI Key

CJIIKXVGUILPKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O

Origin of Product

United States

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